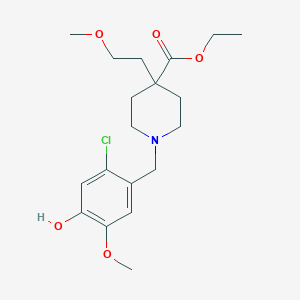![molecular formula C20H23N3O B4254044 N,1-dimethyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-1H-indole-3-carboxamide](/img/structure/B4254044.png)
N,1-dimethyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-1H-indole-3-carboxamide
Overview
Description
N,1-dimethyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-1H-indole-3-carboxamide, also known as DM235, is a chemical compound that has been studied for its potential as a treatment for various neurological disorders.
Mechanism of Action
N,1-dimethyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-1H-indole-3-carboxamide acts as a selective agonist for the sigma-1 receptor, which is a chaperone protein involved in various cellular processes, including calcium signaling, protein folding, and stress response. Activation of the sigma-1 receptor by N,1-dimethyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-1H-indole-3-carboxamide can lead to the modulation of various neurotransmitter systems, including dopamine, serotonin, and glutamate.
Biochemical and Physiological Effects:
N,1-dimethyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-1H-indole-3-carboxamide has been shown to have neuroprotective effects in animal models of neurological disorders. It can improve cognitive function and reduce neuroinflammation. N,1-dimethyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-1H-indole-3-carboxamide has also been shown to have anti-tumor effects in various cancer cell lines.
Advantages and Limitations for Lab Experiments
One advantage of N,1-dimethyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-1H-indole-3-carboxamide is its selectivity for the sigma-1 receptor, which can reduce off-target effects. However, N,1-dimethyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-1H-indole-3-carboxamide has a short half-life and limited bioavailability, which can limit its effectiveness in vivo.
Future Directions
For research on N,1-dimethyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-1H-indole-3-carboxamide include improving its bioavailability and developing more potent analogs. N,1-dimethyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-1H-indole-3-carboxamide may also have potential as a treatment for other neurological disorders, such as depression and anxiety. Further studies are needed to fully understand the mechanism of action of N,1-dimethyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-1H-indole-3-carboxamide and its potential therapeutic applications.
Scientific Research Applications
N,1-dimethyl-N-[1-methyl-2-(4-methylpyridin-2-yl)ethyl]-1H-indole-3-carboxamide has been studied for its potential as a treatment for various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has been shown to have neuroprotective effects and can improve cognitive function in animal models.
properties
IUPAC Name |
N,1-dimethyl-N-[1-(4-methylpyridin-2-yl)propan-2-yl]indole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-14-9-10-21-16(11-14)12-15(2)23(4)20(24)18-13-22(3)19-8-6-5-7-17(18)19/h5-11,13,15H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVDOJKOCCQPFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)CC(C)N(C)C(=O)C2=CN(C3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B4253963.png)

![methyl 6-{[(tetrahydrofuran-2-ylmethyl)(3-thienylmethyl)amino]methyl}pyridine-2-carboxylate](/img/structure/B4253976.png)
![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-N'-2-thienylurea](/img/structure/B4253979.png)
![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B4254001.png)
![N-(2-chlorophenyl)-3-[1-(2-fluoro-4-methoxybenzyl)-4-piperidinyl]propanamide](/img/structure/B4254006.png)
![methyl N-{[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]acetyl}-N-methylglycinate](/img/structure/B4254018.png)
![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(3-chloro-4-ethoxybenzyl)methanamine](/img/structure/B4254028.png)
![2-ethoxy-4-({[2-(4-methoxyphenyl)ethyl][(1-methyl-4-piperidinyl)methyl]amino}methyl)phenol](/img/structure/B4254052.png)
![2-[1-(4-fluorobenzyl)-2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl]-N-(2-hydroxyethyl)acetamide](/img/structure/B4254057.png)
![3-(3-{3-[2-(dimethylamino)-6-methyl-4-pyrimidinyl]phenyl}-1H-pyrazol-1-yl)-1-propanol](/img/structure/B4254062.png)
![3-{1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-piperidinyl}-N-(4-fluorobenzyl)propanamide](/img/structure/B4254067.png)
![1-[1-(2,4-difluorophenyl)-3-(2-methylphenyl)-1H-pyrazol-4-yl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B4254075.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methylimidazo[1,2-a]pyrimidine-3-carboxamide](/img/structure/B4254081.png)